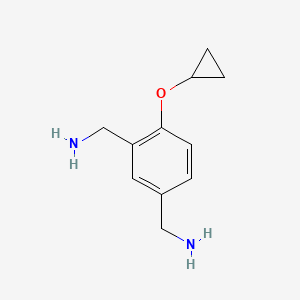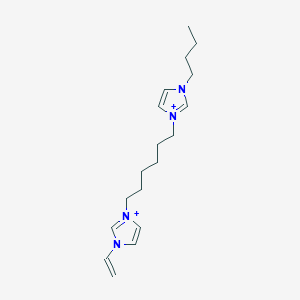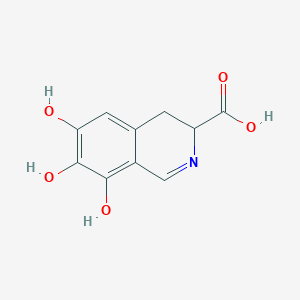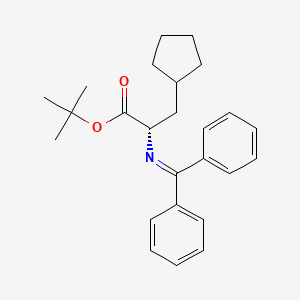
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . It is a derivative of nicotinic acid, characterized by the presence of a cyclopropoxy group at the 5-position and a trifluoromethyl group at the 6-position of the nicotinic acid ring.
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid involves several steps, including acylation, cyclization, and hydrolysis. One method starts with trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials. These undergo acylation, cyclization, and hydrolysis to yield the desired product . The process is relatively straightforward and suitable for industrial production due to the availability and cost-effectiveness of the raw materials.
Análisis De Reacciones Químicas
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinic acid pathways.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropoxy and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparación Con Compuestos Similares
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
5-Fluoro-6-(trifluoromethyl)nicotinic acid: This compound has a fluorine atom at the 5-position instead of a cyclopropoxy group.
6-(Trifluoromethyl)nicotinic acid: Lacks the cyclopropoxy group, making it less complex.
The presence of the cyclopropoxy group in this compound provides unique chemical properties, such as increased stability and reactivity, which can be advantageous in various applications.
Propiedades
Fórmula molecular |
C10H8F3NO3 |
|---|---|
Peso molecular |
247.17 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)8-7(17-6-1-2-6)3-5(4-14-8)9(15)16/h3-4,6H,1-2H2,(H,15,16) |
Clave InChI |
XAHMYDHOLFWXLK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(N=CC(=C2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14804020.png)


![(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)



![3,5-dichloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14804056.png)

![disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14804064.png)


